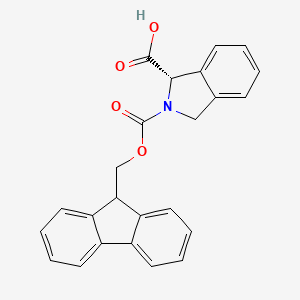
(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)isoindoline-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)isoindoline-1-carboxylic acid is a chiral compound often used in organic synthesis and pharmaceutical research. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amine groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)isoindoline-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as isoindoline and fluorenylmethanol.
Protection of Amine Group: The amine group of isoindoline is protected using the Fmoc group. This is achieved by reacting isoindoline with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Carboxylation: The protected isoindoline is then carboxylated using carbon dioxide or a carboxylating agent to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are crucial for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)isoindoline-1-carboxylic acid can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be converted into esters or amides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Substitution: Various alcohols or amines in the presence of coupling agents like EDCI or DCC.
Oxidation/Reduction: Oxidizing agents like PCC or reducing agents like LiAlH4.
Major Products Formed
Deprotected Amine: Removal of the Fmoc group yields the free amine.
Esters and Amides: Substitution reactions yield esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)isoindoline-1-carboxylic acid is used as an intermediate in the synthesis of complex organic molecules, particularly peptides.
Biology
In biological research, the compound is used to study enzyme-substrate interactions and protein folding due to its chiral nature.
Medicine
In medicine, the compound is explored for its potential therapeutic applications, including as a building block for drug development.
Industry
In the pharmaceutical industry, the compound is used in the synthesis of peptide-based drugs and as a standard in chiral chromatography.
Mécanisme D'action
The mechanism of action of (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)isoindoline-1-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group during the synthesis process, preventing unwanted side reactions. The compound’s chiral nature also allows for the study of stereochemistry in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)glycine
- (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)alanine
- (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)phenylalanine
Uniqueness
(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)isoindoline-1-carboxylic acid is unique due to its isoindoline core, which provides distinct steric and electronic properties compared to other Fmoc-protected amino acids. This uniqueness makes it valuable in the synthesis of specific peptides and in studying the effects of different side chains in peptide chemistry.
Propriétés
Formule moléculaire |
C24H19NO4 |
|---|---|
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
(1S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-dihydroisoindole-1-carboxylic acid |
InChI |
InChI=1S/C24H19NO4/c26-23(27)22-16-8-2-1-7-15(16)13-25(22)24(28)29-14-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h1-12,21-22H,13-14H2,(H,26,27)/t22-/m0/s1 |
Clé InChI |
YDLDAMFCNLVPGY-QFIPXVFZSA-N |
SMILES isomérique |
C1C2=CC=CC=C2[C@H](N1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
SMILES canonique |
C1C2=CC=CC=C2C(N1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


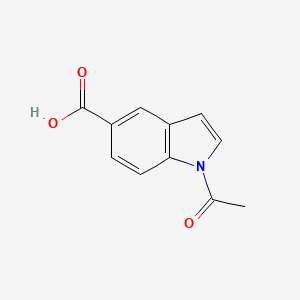
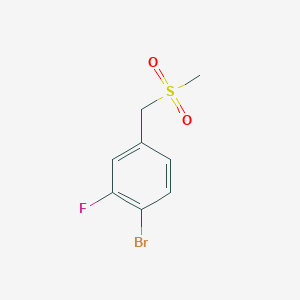

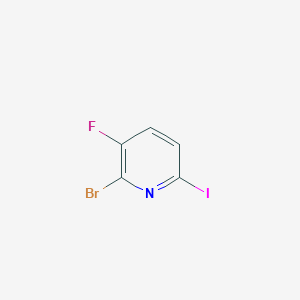

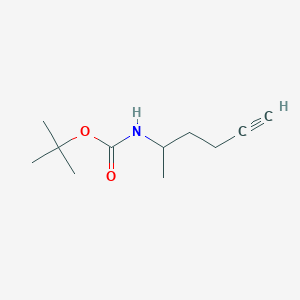
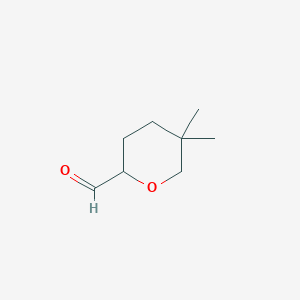
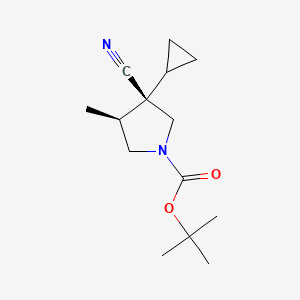
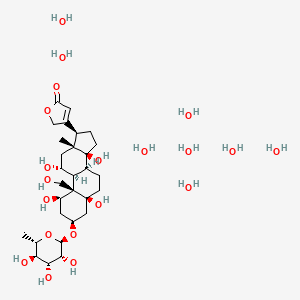
![trans-4-[4-(4-Pentylcyclohexyl)phenoxy]benzene-1,3-diamine](/img/structure/B13917003.png)




